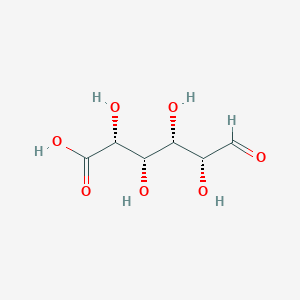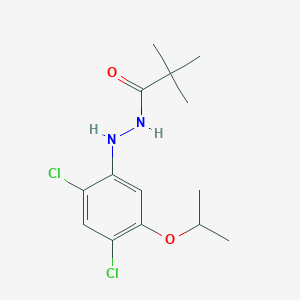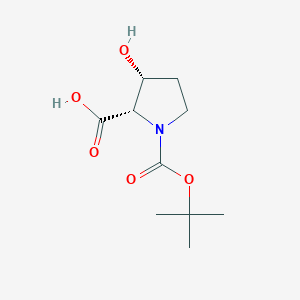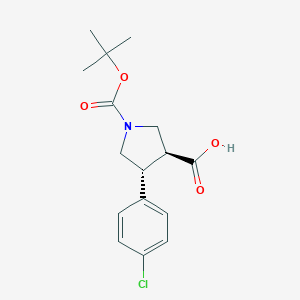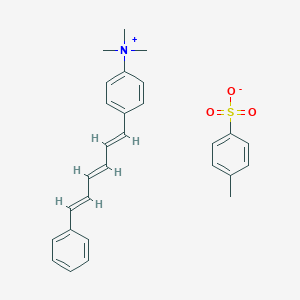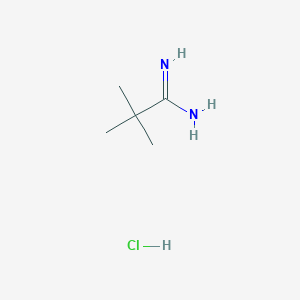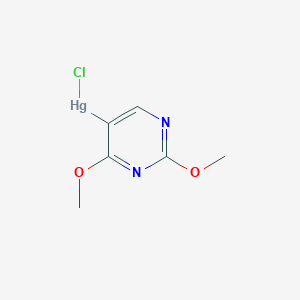
Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury, also known as CDDPM, is a mercury-containing compound that has been widely studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury is not fully understood, but it is believed to involve the formation of a complex with mercury ions that can bind to various biomolecules such as proteins and DNA. This can lead to changes in cellular function and ultimately induce cell death.
Biochemische Und Physiologische Effekte
Studies have shown that Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury can induce apoptosis in cancer cells by activating caspase enzymes and increasing reactive oxygen species (ROS) levels. It has also been shown to inhibit the growth of various cancer cell lines in vitro. However, the effects of Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury on normal cells and tissues are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury in lab experiments is its high selectivity for mercury ions, which allows for accurate detection and measurement. However, the toxicity of mercury and the potential for Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury to bind to other biomolecules can limit its use in certain experiments.
Zukünftige Richtungen
Future research on Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury could focus on its potential use in cancer therapy, as well as its effects on normal cells and tissues. Additionally, further investigation into the mechanism of action and potential biomolecular targets could lead to the development of new diagnostic and therapeutic tools.
Synthesemethoden
The synthesis of Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury involves the reaction of 2,4-dimethoxypyrimidine with mercuric chloride in the presence of hydrochloric acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Wissenschaftliche Forschungsanwendungen
Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting mercury ions in aqueous solutions and as a catalyst for organic reactions. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
123551-50-8 |
|---|---|
Produktname |
Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury |
Molekularformel |
C6H7ClHgN2O2 |
Molekulargewicht |
375.18 g/mol |
IUPAC-Name |
chloro-(2,4-dimethoxypyrimidin-5-yl)mercury |
InChI |
InChI=1S/C6H7N2O2.ClH.Hg/c1-9-5-3-4-7-6(8-5)10-2;;/h4H,1-2H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
UJMFWLDWFIWFBI-UHFFFAOYSA-M |
SMILES |
COC1=NC(=NC=C1[Hg]Cl)OC |
Kanonische SMILES |
COC1=NC(=NC=C1[Hg]Cl)OC |
Synonyme |
Mercury, chloro(2,4-dimethoxy-5-pyrimidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)

